4-(Dibromomethyl)-2-fluorobenzonitrile
Overview
Description
“4-(Dibromomethyl)-2-fluorobenzonitrile” is a chemical compound. It is described as an off-white to yellow to brown powder or crystals or liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in several studies. For instance, a study discusses metal-mediated reactions of bromoform with electron-rich and electron-deficient carbon-carbon and carbon-hetero atom multiple bonds . Another study describes a method for preparing a related compound, 5-(4’-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole, using 2-cyano biphenyl as a starting material . A third study reports the synthesis of 4-(Dibromomethyl)benzaldehyde by catalytic debromophosphoryl- and phosphonyloxylation of 1,4-Bis (dibromomethyl)benzene with Phosphorus (IV) Acid Methyl Esters .Molecular Structure Analysis
The molecular structure of “4-(Dibromomethyl)-2-fluorobenzonitrile” can be analyzed based on its molecular formula. A similar compound, “4’- (Dibromomethyl)-2-biphenylcarbonitrile”, has a molecular formula of C14H9Br2N, an average mass of 351.036 Da, and a monoisotopic mass of 348.910156 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has been explored . Another study discusses the reactions of 4-(dibromomethyl)benzaldehyde with O- and N-nucleophiles .Safety And Hazards
Future Directions
The future directions for the study of “4-(Dibromomethyl)-2-fluorobenzonitrile” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, a study discusses the potential of metal-mediated reactions of bromoform for constructing various synthetic intermediates . Another study presents a new procedure for the simultaneous preparation of terephthalaldehyde and 4-(dibromomethyl)benzaldehyde .
properties
IUPAC Name |
4-(dibromomethyl)-2-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-8(10)5-1-2-6(4-12)7(11)3-5/h1-3,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSUYWGZBZMQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Br)Br)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447411 | |
Record name | 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dibromomethyl)-2-fluorobenzonitrile | |
CAS RN |
440105-58-8 | |
Record name | 4-(DIBROMOMETHYL)-2-FLUOROBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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